![molecular formula C25H22O6S B12219362 (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12219362.png)
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
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Description
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2
Biological Activity
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate, also referred to as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzofuran core and a methanesulfonate group, contributing to its potential pharmacological properties.
- Molecular Formula : C24H20O5S
- Molecular Weight : 420.48 g/mol
- CAS Number : 929505-63-5
Antimicrobial Activity
Research indicates that derivatives of benzofuran, including the compound , exhibit significant antimicrobial properties. The presence of the benzofuran moiety is believed to enhance activity against various microbial strains. Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Microbial Strain | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Active | 15 |
Escherichia coli | Active | 20 |
Candida albicans | Moderate | 25 |
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 10 µM), indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-alpha | 40 | 5 |
IL-6 | 35 | 5 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications on the benzofuran ring and the sulfonate group can significantly influence biological activity. For instance:
- Substituents on the Benzofuran Ring : Electron-donating groups enhance antimicrobial and anticancer activities.
- Variations in Sulfonate Group : Altering the sulfonate moiety can improve solubility and bioavailability.
Properties
Molecular Formula |
C25H22O6S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C25H22O6S/c1-16(2)18-6-4-17(5-7-18)14-24-25(26)22-13-10-20(15-23(22)30-24)31-32(27,28)21-11-8-19(29-3)9-12-21/h4-16H,1-3H3/b24-14- |
InChI Key |
YKTBJBKIMDTHOG-OYKKKHCWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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